

Physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-imidazole

Cat. No.: B070455

[Get Quote](#)

Technical Guide: 2-(4-bromophenyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(4-bromophenyl)-1H-imidazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available data on its synthesis, characterization, and biological activities, presenting quantitative information in structured tables and outlining experimental methodologies.

Chemical and Physical Properties

2-(4-bromophenyl)-1H-imidazole is a solid organic compound. While extensive experimental data for the unsubstituted parent compound is not widely published, data for closely related, substituted analogues provides valuable insights into its characteristics. The imidazole core imparts both weakly acidic and weakly basic properties to the molecule. The presence of the bromophenyl group increases its lipophilicity compared to unsubstituted imidazole.

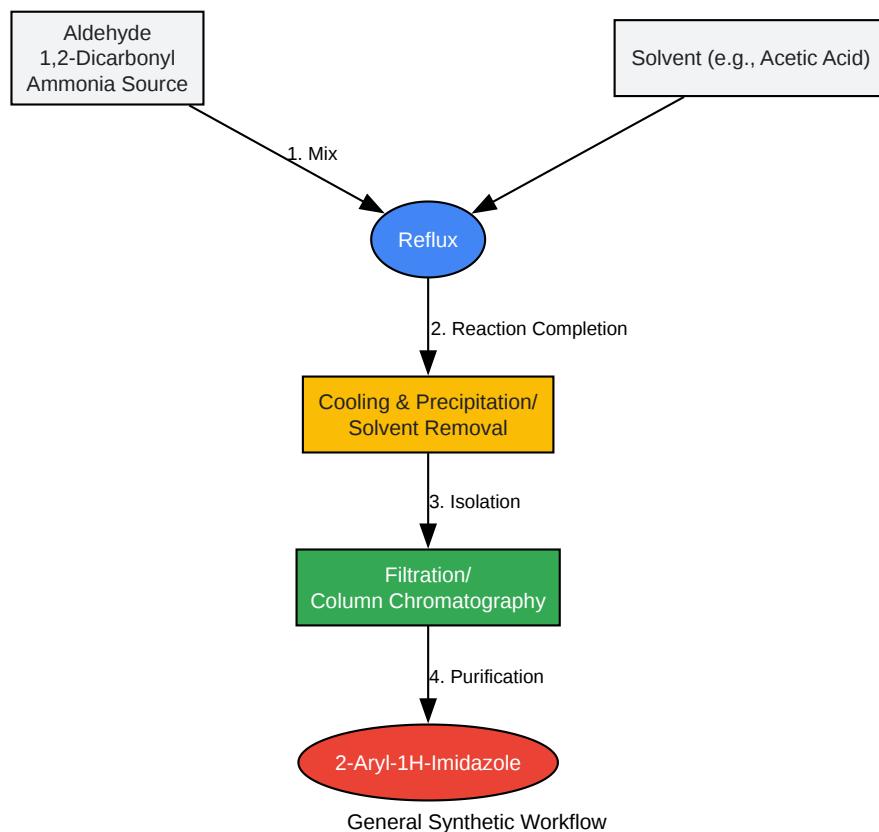
Table 1: Physical and Chemical Properties of **2-(4-bromophenyl)-1H-imidazole** and Related Compounds

Property	2-(4-bromophenyl)-1H-imidazole (Predicted/Inferred)	2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole	2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole
Molecular Formula	C ₉ H ₇ BrN ₂	C ₂₁ H ₁₅ BrN ₂	C ₁₉ H ₁₃ BrN ₂
Molecular Weight	223.07 g/mol	375.26 g/mol	349.2 g/mol [1]
Melting Point (°C)	Data not available	264-266 [2]	Data not available
Appearance	Likely a solid	White solid	Data not available
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.	Data not available	Data not available
XLogP3-AA	Data not available	Data not available	5.5 [1]

Synthesis and Characterization

The synthesis of 2-aryl-1H-imidazoles can be achieved through several established synthetic routes. A common and effective method involves the condensation of an aldehyde with a dicarbonyl compound and ammonia or an ammonium salt.

General Synthesis Protocol


A prevalent method for synthesizing 2,4,5-trisubstituted imidazoles, which can be adapted for 2-substituted imidazoles, is the Radziszewski reaction. A likely synthetic route for **2-(4-bromophenyl)-1H-imidazole** would involve the reaction of 4-bromobenzaldehyde, glyoxal, and ammonium acetate.

Experimental Protocol: Synthesis of 2-Aryl-Imidazoles (General)

- Reaction Setup: A mixture of an appropriate aldehyde (1 equivalent), a 1,2-dicarbonyl compound (e.g., glyoxal or benzil) (1 equivalent), and a source of ammonia (e.g., ammonium acetate, in excess) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.

- Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Diagram 1: General Synthetic Workflow for 2-Aryl-1H-Imidazoles

[Click to download full resolution via product page](#)

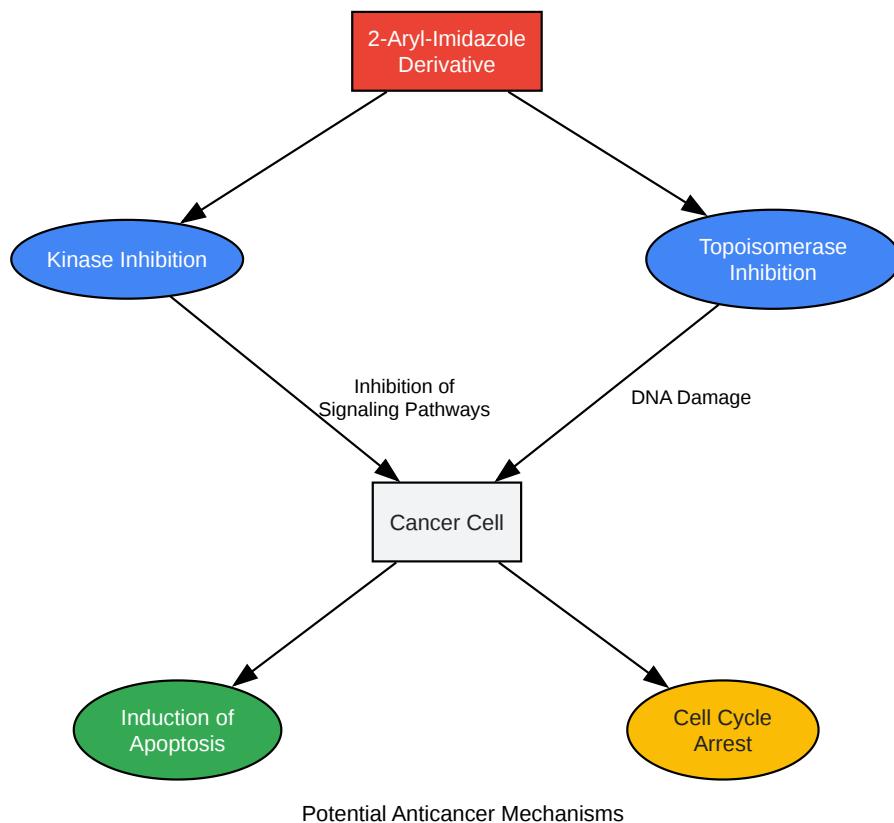
Caption: A generalized workflow for the synthesis of 2-aryl-1H-imidazoles.

Spectral Data

Comprehensive spectral data for the unsubstituted **2-(4-bromophenyl)-1H-imidazole** is not readily available in the literature. However, the characteristic spectral features can be inferred from data on its substituted derivatives.

Table 2: Spectroscopic Data for 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole

Technique	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm): 12.82 (br, 1H), 8.12 (d, 2H, J = 7.2 Hz), 7.51-7.58 (m, 6H), 7.46 (t, 2H, J = 7.2 Hz), 7.40 (t, 1H, J = 7.8 Hz), 7.33 (t, 2H, J = 7.0 Hz), 7.25 (t, 1H, J = 7.4 Hz)[2]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ (ppm): 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12[2]
IR (KBr, cm ⁻¹)	3447 (N-H), 3030 (Ar-H), 1598 (C=N), 1499, 1482, 1450, 1431, 1131, 1071, 825, 765, 730, 693, 501[2]


Biological and Pharmacological Activities

While specific biological data for **2-(4-bromophenyl)-1H-imidazole** is limited, the broader class of 2-aryl-imidazoles has been extensively studied and shown to possess a wide range of pharmacological activities. These include potential as anticancer, antimicrobial, and anti-inflammatory agents. The imidazole scaffold is a common motif in many clinically used drugs.

Potential as Anticancer Agents

Numerous studies have demonstrated the anticancer potential of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as kinases and topoisomerases. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can enhance the anticancer activity of these compounds.

Diagram 2: Potential Anticancer Mechanisms of 2-Aryl-Imidazoles

[Click to download full resolution via product page](#)

Caption: Plausible mechanisms of anticancer activity for 2-aryl-imidazole derivatives.

Potential as Antimicrobial Agents

The imidazole ring is a core component of several antifungal drugs. 2-Aryl-imidazole derivatives have also been investigated for their antibacterial activity. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Conclusion

2-(4-bromophenyl)-1H-imidazole represents a valuable scaffold for the development of novel therapeutic agents and functional materials. While specific experimental data for this core compound is sparse, the wealth of information on its substituted analogues provides a strong foundation for future research. Further investigation into the synthesis, detailed characterization, and biological evaluation of **2-(4-bromophenyl)-1H-imidazole** is warranted to

fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Bromophenyl)-1-phenyl-1H-benzo(d)imidazole | C19H13BrN2 | CID 23094070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-bromophenyl)-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070455#physical-and-chemical-properties-of-2-4-bromophenyl-1h-imidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com